molecular formula C15H13ClO2 B8134556 4'-Chloro-4-methoxy-2'-methylbiphenyl-3-carbaldehyde

4'-Chloro-4-methoxy-2'-methylbiphenyl-3-carbaldehyde

Cat. No.: B8134556
M. Wt: 260.71 g/mol
InChI Key: CNZMXNTUXPKIRI-UHFFFAOYSA-N
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Description

4’-Chloro-4-methoxy-2’-methylbiphenyl-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a biphenyl structure, with an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-methoxy-2’-methylbiphenyl-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-4-methoxy-2’-methylbiphenyl-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products:

    Oxidation: 4’-Chloro-4-methoxy-2’-methylbiphenyl-3-carboxylic acid

    Reduction: 4’-Chloro-4-methoxy-2’-methylbiphenyl-3-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

4’-Chloro-4-methoxy-2’-methylbiphenyl-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of probes for biological imaging and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-4-methoxy-2’-methylbiphenyl-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in changes in cellular processes and pathways, making the compound useful in studying biochemical mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Comparison: 4’-Chloro-4-methoxy-2’-methylbiphenyl-3-carbaldehyde is unique due to the presence of both chloro and methoxy groups, which impart distinct chemical reactivity and properties. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions and applications. Its unique structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-7-13(16)4-5-14(10)11-3-6-15(18-2)12(8-11)9-17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZMXNTUXPKIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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